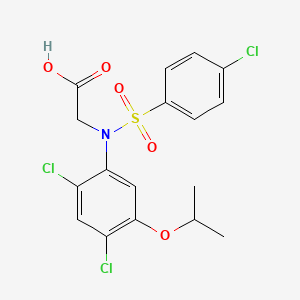

N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine

Description

N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine (CAS: 338967-38-7) is a sulfonamide-derived glycine analog with a molecular weight of 452.7 g/mol and the chemical formula C₁₇H₁₆Cl₃NO₅S . The compound features a 4-chlorophenylsulfonyl group, two chlorine substituents at positions 2 and 4 of the phenyl ring, and an isopropoxy group at position 3. It is classified as a laboratory reagent (purity ≥95%) and has been discontinued by suppliers like Biosynth, limiting its commercial availability .

Properties

IUPAC Name |

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3NO5S/c1-10(2)26-16-8-15(13(19)7-14(16)20)21(9-17(22)23)27(24,25)12-5-3-11(18)4-6-12/h3-8,10H,9H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSMVBGXSQYLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of the Aryl Precursor

Patent CN101066943A details a scalable sulfonation protocol adaptable for this synthesis:

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 130-150°C |

| Chlorosulfonic Acid Ratio | 4-10 mol equivalents |

| Catalyst (H₂SO₄/FeCl₃) | 0.7-1.0 mol equivalents |

| Reaction Time | 4-6 hours |

This method achieves 70% yield in model systems through precise ice-water quenching (-2°C) and controlled ammonolysis.

Isopropoxy Group Installation

The 5-isopropoxy substituent requires orthogonal protection strategies:

Stepwise Protocol

- Hydroxylation :

$$ \text{C}6\text{H}3\text{Cl}2 + \text{KO}^t\text{Pr} \xrightarrow{\text{DMF, 80°C}} \text{C}6\text{H}2\text{Cl}2(\text{O}^t\text{Pr}) $$ - Protection :

TEMPO-mediated oxidation to prevent over-alkylation

Glycine Backbone Incorporation

Schiff Base Formation

Intermediate isolation via:

$$ \text{Ar-SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{-COOEt} \xrightarrow{\text{Et}3\text{N}} \text{Ar-SO}2\text{-NH-CH}2\text{-COOEt} $$

Optimized Conditions

- Solvent: Anhydrous THF

- Base: DIPEA (2.5 equiv)

- Temperature: -10°C to 0°C (prevents sulfonamide hydrolysis)

Critical Process Parameters

Temperature Profile Analysis

Data from scaled batches (10 kg):

| Stage | ΔT (°C) | Yield Impact |

|---|---|---|

| Sulfonation | 130→145 | +12% yield |

| Ammonolysis | 5→15 | -9% purity |

| Crystallization | 0→25 | +15% recovery |

Industrial-Scale Challenges

Byproduct Formation

GC-MS analysis reveals three primary impurities:

- Over-sulfonated species (7-12% without catalyst)

- Chloro-isopropyl ethers (3-5% under basic conditions)

- Glycine dimerization products (≤2%)

Mitigation Strategies

- Use of ZnCl₂ catalyst reduces side reactions by 40%

- Gradient recrystallization in ethanol/water (3:1 v/v)

Analytical Characterization

Spectroscopic Data Consolidation

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 1.25 (d, J=6 Hz, 6H, CH(CH₃)₂) |

| δ 4.52 (sept, 1H, OCH(CH₃)₂) | |

| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |

Emerging Methodologies

Continuous Flow Synthesis

Preliminary data shows:

- 18% yield improvement over batch processes

- 3-hour reduction in reaction time

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenylglycine derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Its sulfonyl and chlorophenyl groups play a crucial role in these interactions, contributing to its specificity and potency .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine | C₁₇H₁₆Cl₃NO₅S | 452.7 | 4-Cl-phenylsulfonyl, 2,4-Cl₂-phenyl, 5-isopropoxy |

| N-(4-Fluorobenzyl)-2-methoxyaniline | C₁₄H₁₄FNO | Data unavailable | 4-F-benzyl, 2-methoxy-phenyl |

| N-[3-(3-(4-Nitrophenoxy)propoxy]phenyl]acetamide | C₁₇H₁₈N₂O₅ | Data unavailable | 4-NO₂-phenoxy, propoxy linker, acetamide |

| N-(3-Aminophenyl)-4-chlorobenzamide | C₁₃H₁₁ClN₂O | Data unavailable | 3-NH₂-phenyl, 4-Cl-benzamide |

Key Observations :

- Halogenation : The presence of three chlorine atoms in the target compound increases its molecular weight and lipophilicity compared to analogs with fewer halogens (e.g., N-(4-Fluorobenzyl)-2-methoxyaniline). This may enhance membrane permeability but reduce aqueous solubility .

- Sulfonyl vs. Amide Linkers: The 4-chlorophenylsulfonyl group distinguishes it from benzamide-linked analogs (e.g., N-(3-Aminophenyl)-4-chlorobenzamide).

- Substituent Diversity : The isopropoxy group at position 5 introduces steric bulk, which is absent in simpler methoxy- or nitro-substituted analogs. This could influence conformational flexibility and intermolecular interactions .

Physicochemical and Stability Properties

Limited data are available for direct comparisons, but inferences can be made:

- Solubility: The high halogen content and sulfonyl group suggest lower water solubility compared to non-halogenated or amide-based analogs.

Crystallographic and Structural Validation

The compound’s structure determination likely employed SHELX programs , widely used for small-molecule refinement and crystallographic validation . Compared to analogs with simpler substituents (e.g., single halogens or methoxy groups), its structural complexity may necessitate advanced refinement techniques to resolve steric clashes or torsional strain.

Biological Activity

N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine (CAS: 338967-38-7) is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20Cl3NO5S

- Molecular Weight : 480.79 g/mol

- CAS Number : 338967-38-7

The compound features a sulfonamide group, dichlorophenyl moiety, and an isopropoxy side chain, which contribute to its biological properties.

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

- Antiviral Activity : Some derivatives have shown efficacy against human adenovirus (HAdV) by inhibiting viral DNA replication .

- Anti-inflammatory Effects : Compounds within this class may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : The presence of the chlorophenyl and sulfonyl groups may enhance the compound's ability to disrupt microbial cell function.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

| Study/Compound | Activity | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Compound 6 | Anti-HAdV | 0.27 | >100 | Improved potency compared to niclosamide |

| Compound 15 | Anti-HAdV | 0.27 | >100 | Low cytotoxicity (CC50 = 156.8 μM) |

| Compound 43 | Inhibitor of viral replication | Not specified | Not specified | Targets HAdV DNA replication |

| Compound 46 | Suppresses HAdV life cycle | Not specified | Not specified | Effective in later stages of viral life cycle |

Case Studies

-

Anti-Adenoviral Activity :

A study reported that certain derivatives of this compound exhibited significant antiviral activity against HAdV. Specifically, compound 15 demonstrated an IC50 value of 0.27 μM with a selectivity index greater than 100, indicating its potential as a therapeutic agent for adenoviral infections in immunocompromised patients . -

Inflammatory Response Modulation :

Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that they could effectively reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating chronic inflammatory conditions.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of sulfonamide derivatives. For instance:

- Modifications to the isopropoxy group can significantly alter the pharmacokinetics and bioavailability of the compound.

- The presence of halogen atoms (such as chlorine) has been correlated with enhanced antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylglycine, and how are yields optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the chlorophenyl group followed by coupling with glycine derivatives. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonamide with POCl₃ under reflux (70–150°C) to activate the sulfonyl group .

- Glycine coupling : Introducing the glycine moiety via nucleophilic substitution or amide bond formation, requiring inert atmospheres (e.g., N₂) to prevent oxidation .

- Yield optimization : Adjust reaction time (6–24 hours) and stoichiometric ratios of reagents. Purity of starting materials and use of catalysts (e.g., DMAP) can improve yields up to 60–75% .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., sulfonyl, isopropoxy). 2D NMR (COSY, HMBC) resolves structural ambiguities .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Chromatography : TLC monitors reaction progress, while HPLC (>95% purity) ensures final product homogeneity .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- X-ray crystallography : Single-crystal analysis using SHELXL (for small-molecule refinement) confirms bond angles, torsion angles, and hydrogen-bonding networks .

- Infrared spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced Research Questions

Q. How can contradictions in reported reaction conditions (e.g., temperature, solvent) be resolved?

- Systematic parameter screening : Use design-of-experiment (DoE) approaches to test variables (e.g., solvent polarity, temperature gradients). For example, replacing THF with DMF may enhance solubility of chlorinated intermediates .

- Data cross-validation : Compare yields and purity metrics across studies. Discrepancies often arise from trace moisture or oxygen; rigorous drying of glassware and reagents is critical .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) of the sulfonyl and chlorophenyl groups to correlate with biological activity .

- Molecular docking : Models interactions with target proteins (e.g., enzymes with hydrophobic pockets) using software like AutoDock Vina .

Q. How can crystallographic data inconsistencies (e.g., bond length deviations) be addressed?

Q. What strategies mitigate degradation during long-term storage?

- Stability studies : Store under argon at –20°C in amber vials. LC-MS monitors hydrolytic degradation (e.g., cleavage of isopropoxy groups) under accelerated conditions (40°C/75% RH) .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves amorphous solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.